Diphenyl Sulfid-d10

Übersicht

Beschreibung

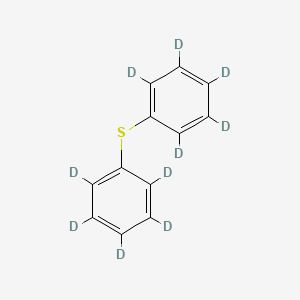

Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide, where all hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies.

Wissenschaftliche Forschungsanwendungen

Diphenyl sulfide-d10 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.

Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Wirkmechanismus

Target of Action

Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide Diphenyl sulfide is known to be an aromatic sulfide, consisting of two phenyl groups attached to a sulfur atom .

Mode of Action

For instance, it can be oxidized to the sulfoxide with hydrogen peroxide .

Biochemical Pathways

Diphenyl sulfide, its parent compound, is known to be a precursor to triaryl sulfonium salts, which are used as photoinitiators .

Pharmacokinetics

It’s known that diphenyl sulfide is a colorless liquid with a boiling point of 296°c and a melting point of -40°c . These properties might influence its bioavailability.

Result of Action

Its parent compound, diphenyl sulfide, is known to participate in various chemical reactions, which could potentially influence various biological processes .

Action Environment

It’s known that diphenyl sulfide is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide . These solubility properties might influence its action in different environments.

Safety and Hazards

Diphenyl sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin irritation and serious eye irritation .

Relevant Papers A paper titled “Highly Mobile Solvent Holes in Viscous Squalane Solutions As Detected by Quantum Beats and MARY Spectroscopy Techniques” discusses the formation of diphenyl sulfide radical cations in squalane solutions under ionizing irradiation . Another paper, “Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl”, examines whether a “catalytic radical reaction” proceeds for unsaturated compounds .

Biochemische Analyse

Biochemical Properties

It is known that the molecule consists of two phenyl groups attached to a sulfur atom This structure could potentially allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl sulfide-d10 can be synthesized through several methods. One common method involves the reaction of deuterated benzene with sulfur monochloride in the presence of a catalyst. The reaction proceeds as follows:

2C6D6+S2Cl2→(C6D5)2S+2HCl

Another method involves the reduction of diphenyl sulfone-d10 using a reducing agent such as lithium aluminum hydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the complete reduction of the sulfone group to a sulfide group.

Industrial Production Methods

Industrial production of diphenyl sulfide-d10 often involves large-scale synthesis using deuterated benzene and sulfur monochloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl sulfide-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to diphenyl sulfoxide-d10 and further to diphenyl sulfone-d10 using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of diphenyl sulfone-d10 back to diphenyl sulfide-d10 can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Diphenyl sulfoxide-d10, diphenyl sulfone-d10.

Reduction: Diphenyl sulfide-d10.

Substitution: Halogenated or nitro-substituted diphenyl sulfide-d10 derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphenyl sulfide: The non-deuterated form of diphenyl sulfide-d10.

Diphenyl sulfoxide-d10: The oxidized form of diphenyl sulfide-d10.

Diphenyl sulfone-d10: The fully oxidized form of diphenyl sulfide-d10.

Diphenyl ether: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

Diphenyl sulfide-d10 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies, such as nuclear magnetic resonance (NMR) and mass spectrometry. The presence of deuterium atoms allows for the differentiation of diphenyl sulfide-d10 from its non-deuterated counterparts, making it a valuable tool in various research applications.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745739 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180802-01-1 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180802-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.